2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide
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Overview
Description
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound that features a bromophenyl group, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ethylenediamine under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.
Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with N-methylacetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or primary amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of imidazole derivatives and their interactions with biological macromolecules.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of various biological processes.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the thioether linkage provides additional flexibility and stability.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylbenzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, imidazole ring, and thioether linkage makes it a versatile compound for various applications in medicinal chemistry and chemical biology.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGYQDDCKTDAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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